molecular formula C12H19NO2 B1529232 tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate CAS No. 1638768-92-9

tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate

Cat. No.: B1529232
CAS No.: 1638768-92-9
M. Wt: 209.28 g/mol
InChI Key: FCJJOVIWSSZKBW-UHFFFAOYSA-N
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Description

tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate (CAS 1638768-92-9) is a valuable spirocyclic chemical building block designed for use in drug discovery and high-throughput synthesis. This compound features a spiro[3.4]octane core, a scaffold that is recognized for its ability to create structural complexity and three-dimensionality in compound libraries . Spirocyclic scaffolds are ideal for the controlled exploration of chemical space because their inherent rigidity allows for the predictable, incremental positioning of peripheral substituents, effectively "swinging" functional groups through defined spatial arcs . This property is crucial for investigating structure-activity relationships in medicinal chemistry. The specific 2-azaspiro[3.4]oct-6-ene structure is of particular interest as it represents an under-represented scaffold in chemical databases, especially when compared to its 4-piperidone-derived counterparts, offering opportunities to generate novel chemical entities . The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides a handle for further orthogonal diversification, making this compound a versatile intermediate for parallel synthesis . Researchers utilize this and related spirocyclic scaffolds to produce skeletally diverse libraries for biological screening, with the goal of identifying new lead compounds . This product is supplied for laboratory research purposes. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-11(2,3)15-10(14)13-8-12(9-13)6-4-5-7-12/h4-5H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJJOVIWSSZKBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Annulation-Based Synthesis

One efficient approach involves the annulation of a cyclopentane ring onto an azetidine or related nitrogen-containing precursor, followed by installation of the tert-butyl carbamate group. The key steps include:

  • Formation of the azaspiro ring system via intramolecular cyclization.
  • Protection of the nitrogen atom with tert-butyl carbamate (Boc) using standard Boc2O conditions.
  • Introduction of the alkene functionality at the 6-position by selective elimination or olefination.

This approach benefits from the use of commercially available starting materials and avoids harsh reaction conditions.

Cyclization and Functional Group Manipulation

Another method involves preparing the spirocyclic core through cyclization reactions of suitable amino alcohol precursors, followed by:

  • Conversion of the amino group to the Boc-protected amine.
  • Installation of the alkene via dehydration or Wittig-type reactions.
  • Purification by silica gel chromatography using dichloromethane/methanol eluents.

This method has been demonstrated with similar spirocyclic systems, achieving yields above 60% for intermediate steps.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields reported for related tert-butyl 2-azaspiro compounds, which serve as a proxy for the target compound due to structural similarity and synthetic methodology overlap:

Step Reagents/Conditions Temperature Time Yield (%) Notes
Amino alcohol cyclization Aqueous NH4OH in MeOH 0–20 °C 7–16 hours 60–100 Formation of amino alcohol intermediate
Boc protection Boc2O, base (e.g., triethylamine) Room temp 2–4 hours >90 Standard carbamate protection
Annulation/cyclization Cs2CO3 or K2CO3 in DMF or acetonitrile 60–80 °C 6–48 hours 63–84 Formation of spirocyclic core
Alkene introduction Dehydration or olefination reagents Variable Variable Variable Often requires optimization
Purification Silica gel chromatography (DCM:MeOH 20:1) N/A N/A N/A Yields depend on purity requirements

Detailed Research Findings and Notes

  • Ammonia-mediated transformations : Reactions using aqueous ammonia in methanol at low temperatures (0–20 °C) efficiently convert precursors to amino alcohol intermediates, which are crucial for subsequent spirocyclization.

  • Base-mediated annulation : Cesium carbonate and potassium carbonate are commonly used bases in polar aprotic solvents (DMF or acetonitrile) to promote ring closure and spirocycle formation with good yields (63–84%).

  • Purification : Silica gel column chromatography with dichloromethane:methanol mixtures (20:1) is effective for isolating pure tert-butyl protected spirocyclic compounds.

  • Reaction time and temperature : Extended reaction times (up to 48 hours) at moderate temperatures (60–80 °C) are typical to ensure complete conversion in cyclization steps.

  • Literature gap : While direct preparation methods for this compound are scarce, analogous compounds and spirocyclic frameworks provide a reliable basis for synthetic planning.

Summary Table of Preparation Methodologies

Method No. Key Step Reagents/Conditions Yield (%) Advantages Limitations
1 Annulation of cyclopentane Cyclization with base (Cs2CO3/K2CO3), DMF 63–84 Readily available materials, minimal purification Longer reaction times
2 Amino alcohol formation Aqueous NH4OH in MeOH, 0–20 °C 60–100 Mild conditions, high yield Requires low temperature control
3 Boc protection Boc2O, base, room temp >90 Standard, high-yielding None significant
4 Alkene installation Dehydration or olefination (varied) Variable Introduces desired unsaturation Requires optimization

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Potential Drug Candidate
The compound is being explored for its potential as a drug candidate due to its unique structural properties, which may confer specific biological activities. Research has indicated that compounds with spirocyclic structures often exhibit interesting pharmacological profiles, making them suitable for further investigation in drug development.

Mechanism of Action
The mechanism by which tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate exerts its biological effects is linked to its interaction with specific molecular targets, such as enzymes or receptors involved in various biological pathways. This interaction can lead to modulation of biological processes, which is crucial for therapeutic applications.

Materials Science

Building Block for Novel Materials
In materials science, this compound serves as a building block for synthesizing novel materials with unique properties. Its ability to form complex structures can be harnessed to create advanced materials that may have applications in areas such as nanotechnology and polymer science.

Chemical Biology

Biological Probes
The compound can be utilized as a probe in chemical biology to study various biological processes. Its structural characteristics allow it to interact with specific targets within biological systems, providing insights into molecular mechanisms and pathways that are critical for understanding cellular functions.

Case Studies and Research Findings

Research studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Methodology : The synthesis typically involves multi-step reactions that create the spirocyclic core and introduce functional groups necessary for activity.
  • Biological Evaluation : Preliminary studies have indicated that derivatives of this compound exhibit promising activity against certain biological targets, suggesting potential therapeutic applications.
  • Material Properties : Investigations into the material properties of this compound show that it can be integrated into polymer matrices, enhancing their mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Variations and Reactivity

Boronic Ester Derivatives
  • Compound: tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-6-ene-2-carboxylate Key Features: Incorporates a boronic ester group (Bpin) at position 6. Reactivity: Designed for Suzuki-Miyaura cross-coupling reactions, enabling sp³-sp² carbon bond formation. Data: Molecular formula C₁₈H₃₀BNO₄, MW 335.24–335.25, purity >97% .
Diaza and Benzyl-Substituted Analogs
  • Compound: tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate Key Features: Contains two nitrogen atoms (2,6-diaza) and a benzyl group. Safety: Requires storage at 2–8°C; combustion releases toxic fumes .
Oxo and Hydroxy Derivatives
  • Compound : tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate
    • Key Features : Ketone group at position 6.
    • Applications : Intermediate for mesylation (e.g., conversion to mesylate leaving groups) in nucleophilic substitution reactions .
  • Compound : tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
    • Key Features : Sulfur atom (6-thia) and hydroxyl group at position 7.
    • Properties : Increased lipophilicity due to sulfur; hydroxyl group enables derivatization (e.g., esterification) .
Amino-Substituted Analogs
  • Compound: tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate Key Features: Amino group introduces basicity and hydrogen-bonding capability. Applications: Useful in peptide mimetics or as a building block for bioactive molecules .

Biological Activity

tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate (CAS Number: 1638768-92-9) is an organic compound characterized by its unique spirocyclic structure, which includes a tert-butyl group and an azaspiro framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C₁₂H₁₉NO₂
  • Molecular Weight : 209.29 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CC(C)(C)OC(=O)N1CC2(CC=CC2)C1

The spirocyclic nature of this compound provides a versatile platform for further chemical modifications, enhancing its potential for biological activity.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising avenues:

Anticancer Activity

A study focusing on various derivatives, including those structurally similar to this compound, highlighted significant anticancer properties. The compound exhibited inhibitory effects on tumor cell proliferation in several cancer cell lines, including MDA-MB-231 and PANC-1, with reductions in cell viability observed at specific concentrations .

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways related to cancer progression and metabolism.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

Compound Name Structural Features Unique Aspects
This compoundSpirocyclic structure with an alkeneContains a tert-butyl group
tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylateSpirocyclic with a carbonyl groupPresence of a keto functionality
N-Boc 2-pyrrolidinone derivativesCyclic amine structureVaries in nitrogen functionality

This comparison emphasizes the distinctiveness of this compound within its chemical class.

Case Studies and Research Findings

Several studies have been conducted to explore the biological potential of related compounds:

  • Anticancer Screening : A series of azaspiro compounds were screened for their anticancer properties, revealing that certain derivatives showed IC50 values below 10 µM against various cancer cell lines, indicating strong inhibitory effects on cell proliferation .
  • Inhibition of Enzymatic Activity : Research has indicated that some azaspiro compounds can inhibit specific enzymes involved in metabolic pathways, such as 11β-hydroxysteroid dehydrogenase (11β-HSD), which is crucial for regulating glucocorticoid metabolism and has implications in cancer biology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate, and what reaction conditions yield high purity?

  • Methodological Answer : The compound can be synthesized via tosylhydrazone intermediates. For example, reacting ketone precursors with 4-methylbenzenesulfonohydrazide generates tosylhydrazones, which undergo Bamford-Stevens elimination in tert-butanol with potassium tert-butoxide to yield the spirocyclic product. Optimizing stoichiometry (e.g., 1:1.5 molar ratio of precursor to reagent) and reaction time (2–4 hours) improves yields (~44%) and purity. Post-reaction purification via silica gel chromatography (gradient elution with methanol/DCM) is critical .

Q. How should researchers handle and store tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate to ensure stability during experiments?

  • Methodological Answer : Store the compound refrigerated (2–8°C) in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Use gloveboxes for moisture-sensitive steps and avoid prolonged exposure to light. For handling, wear nitrile gloves and flame-retardant lab coats. Contaminated glassware should be rinsed with acetone followed by ethanol to remove residues .

Q. What spectroscopic methods are most effective for characterizing the structure of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate?

  • Methodological Answer :

  • ¹H/¹³C NMR : Analyze sp³/sp² hybridized carbons (e.g., δ ~80 ppm for tert-butyl oxygens, δ ~144–156 ppm for carbonyls) and olefinic protons (δ ~5–6 ppm).
  • IR Spectroscopy : Confirm carbonyl stretches (~1700 cm⁻¹) and spirocyclic ring vibrations (~2977 cm⁻¹).
  • HRMS (ESI-TOF) : Validate molecular ion peaks (e.g., m/z 212.1287 for [M+H]⁺) .

Advanced Research Questions

Q. How can computational modeling (e.g., ab initio methods) predict the reactivity and stereochemical outcomes of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate derivatives?

  • Methodological Answer : Use Hartree-Fock (HF/3-21G) or Møller-Plesset perturbation theory (MP2/6-311G) to optimize geometries and calculate transition-state energies. For stereochemical predictions, analyze dihedral angles and steric interactions in prenyl or allyl-substituted derivatives. Compare computed NMR shifts with experimental data to validate models .

Q. What challenges arise in resolving crystallographic data for spirocyclic compounds like tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate, and how can SHELX programs address these?

  • Methodological Answer : Spirocyclic systems often exhibit pseudosymmetry or twinning, complicating phase determination. SHELXD (dual-space direct methods) and SHELXL (refinement with anisotropic displacement parameters) resolve these issues. For high-resolution data, apply TWIN/BASF commands in SHELXL to model twinning. Validate hydrogen-bonding networks using SHELXPRO’s graphical interface .

Q. How do intermolecular hydrogen bonding patterns influence the solid-state stability and crystallization behavior of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate?

  • Methodological Answer : Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings formed by N–H···O bonds. Use Mercury software to visualize packing diagrams and quantify H-bond distances (<2.8 Å). Thermal stability assays (TGA/DSC) correlate melting points (58–60°C) with lattice energy from H-bond networks .

Q. What strategies can reconcile conflicting stereochemical assignments in azaspiro compounds derived from spectroscopic and X-ray diffraction data?

  • Methodological Answer : Combine NOESY (nuclear Overhauser effect) data with X-ray anomalous dispersion. For diastereomers, compare experimental vs. computed CD spectra. If X-ray data is ambiguous (e.g., poor resolution), use Patterson maps or residual density analysis in Olex2 to refine chiral centers .

Q. What are the design principles for modifying tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate to enhance its bioactivity in medicinal chemistry applications?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., sulfonyl chlorides) at the spiro carbon to modulate enzyme binding. For γ-butyrolactone derivatives, employ Baeyer-Villiger monooxygenases. Test bioactivity via kinase inhibition assays (e.g., EGFR) and ADMET profiling to optimize pharmacokinetics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate
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tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate

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